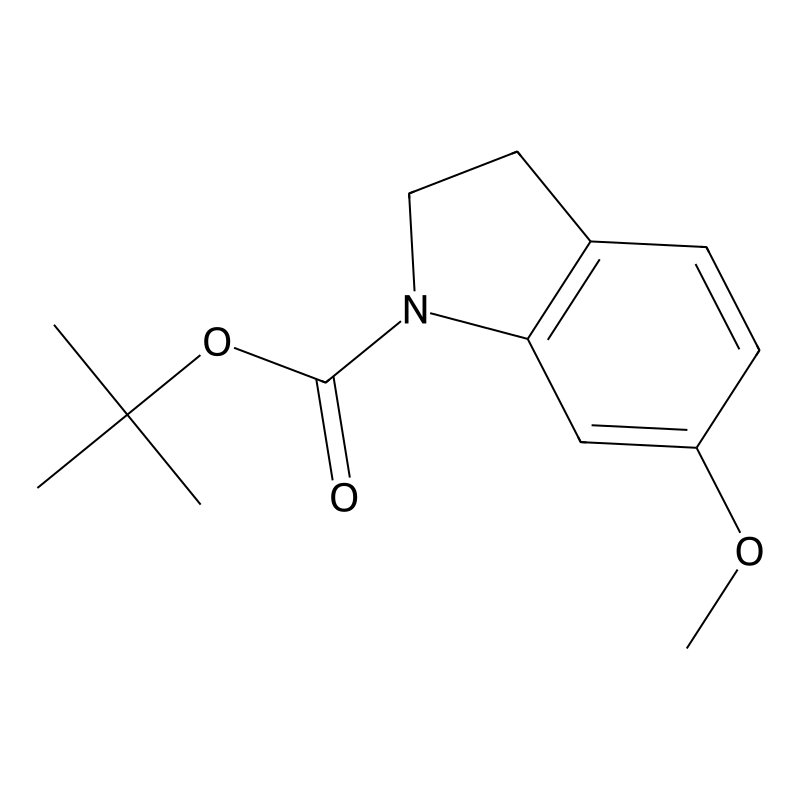Tert-butyl 6-methoxyindoline-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 6-methoxyindoline-1-carboxylate is an organic compound characterized by the molecular formula and a molecular weight of 249.31 g/mol. The structure comprises a tert-butyl group, a methoxy group, and an indoline-1-carboxylate moiety, which contribute to its unique chemical properties and potential biological activities. This compound is notable for its role as an intermediate in the synthesis of various indole derivatives, which are significant in medicinal chemistry.
- Oxidation: This compound can be oxidized to yield corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the carbonyl group into an alcohol using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, employing reagents such as sodium hydride and alkyl halides.
- Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol under acidic or basic conditions.
The synthesis of tert-butyl 6-methoxyindoline-1-carboxylate typically involves the reaction of 6-methoxyindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired ester efficiently. While industrial production methods are not extensively documented, it is likely that they follow similar synthetic routes with optimizations for scale-up, possibly utilizing automated reactors to enhance yield and efficiency.
Tert-butyl 6-methoxyindoline-1-carboxylate has several applications across different fields:
- Chemistry: It serves as an intermediate in synthesizing various indole derivatives, crucial for developing pharmaceuticals and agrochemicals.
- Biology: The compound is under investigation for its potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors.
- Industry: It is utilized in producing fine chemicals and as a building block for more complex organic molecules.
Tert-butyl 6-methoxyindoline-1-carboxylate can be compared with several structurally related compounds:
These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of indoline derivatives. Tert-butyl 6-methoxyindoline-1-carboxylate's unique combination of functional groups positions it as a valuable compound for further research in medicinal chemistry.








